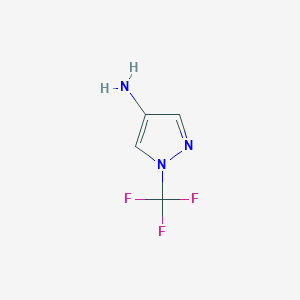

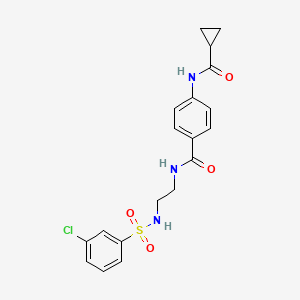

1-(Trifluoromethyl)-1h-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethyl ketones are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are useful for the synthesis of various bioactive small molecules .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been discussed . Trifluoromethyl group containing pyrazole-3-carboxamide derivative has been synthesized and the structure of the molecule has been verified . A kilogram synthesis of 1-methyl-(3-trifluoromethyl)-1H-pyrazole has been reported .Molecular Structure Analysis

The structure of the molecule has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . The effects of alicyclic structures and bulky trifluoromethyl groups on thermal, dielectric, and optical properties of PIs have been investigated systematically .Chemical Reactions Analysis

The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs. This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis

Trifluoromethyl-containing compounds have three equivalent C–F bonds, which constitute possible starting materials for the synthesis of diverse fluorinated compounds . These compounds have excellent solubility, low water absorption, and good mechanical property .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Ketene Aminals 1-(Trifluoromethyl)-1H-pyrazol-4-amine is used in the synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. This synthesis is highly efficient, environmentally benign, and suitable for large-scale and parallel combination synthesis, contributing to drug discovery (Yu et al., 2013).

Development of Pyrazolinyl-N-Phenylglicine Derivatives The compound is integral in the development of pyrazolinyl-N-phenylglicine derivatives, known for their applications in preparing fine chemicals, pharmaceuticals, and agrochemicals due to their significant biological properties (Paim et al., 2013).

Catalyzed Synthesis of Carboxamides It is used in the TBTU-mediated synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, highlighting its role in producing compounds with high yield and purity (Prabakaran et al., 2012).

Large-Scale Synthesis in Antibacterial Research The compound is utilized in the large-scale synthesis of novel oxazolidinone antibacterial candidates, indicating its importance in the development of new antibiotics (Yang et al., 2014).

C-H Amination in Drug Modification It plays a role in the rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, a process significant for modifying existing drugs (Wu et al., 2014).

Synthesis and Characterization in Pharmacology The compound aids in synthesizing and characterizing pyrazole derivatives, crucial for identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Catalysis in Polymerization 1-(Trifluoromethyl)-1H-pyrazol-4-amine is used in the synthesis of zinc carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating its utility in materials science (Matiwane et al., 2020).

Energetic Material Development The compound finds application in the development of high-energy density materials, particularly in studying their detonation properties (Ravi et al., 2010).

Self-Organization in Copper Complexes It is involved in the study of self-organization processes in Cu2+ complexes of 1H-pyrazole azamacrocycles, which is important in the field of coordination chemistry (Lopera et al., 2020).

Reactivity and Functionalization in Organometallic Chemistry Its reactivity is explored for the site-selective functionalization of trifluoromethyl-substituted pyrazoles, a significant aspect in organometallic chemistry (Schlosser et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

1-(trifluoromethyl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c5-4(6,7)10-2-3(8)1-9-10/h1-2H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEBOUMNZRJLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)-1h-pyrazol-4-amine | |

CAS RN |

1706447-99-5 |

Source

|

| Record name | 1-(Trifluoromethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-enamide](/img/structure/B2975968.png)

![N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2975971.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)

![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2975975.png)

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/no-structure.png)

![(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2975978.png)

![2-Chloro-N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]-N-cyclopropylacetamide](/img/structure/B2975982.png)

![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2975985.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide](/img/structure/B2975986.png)